

discovery and history of linoleic acid

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An In-depth Technical Guide on the Discovery and History of Linoleic Acid

This guide provides a comprehensive overview of the pivotal moments and scientific endeavors that led to the discovery of linoleic acid and the understanding of its essential role in nutrition and metabolism. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the historical experiments, analytical techniques, and the evolution of our knowledge of this critical fatty acid.

Early History and Discovery

The journey to understanding linoleic acid began in the mid-19th century with the initial isolation of this polyunsaturated fatty acid. However, its significance as an essential nutrient would not be realized for nearly a century.

In 1844, F. Sacc, working in the renowned laboratory of Justus von Liebig, first isolated linoleic acid from linseed oil.^[1] The name "linoleic" itself is derived from the Latin "linum" (flax) and "oleum" (oil), reflecting its source.^[1] Forty-two years later, in 1886, K. Peters made a crucial breakthrough by determining that linoleic acid possesses two double bonds, a key feature of its chemical structure.^[1]

The early 20th century was marked by a prevailing scientific view that dietary fats served merely as a source of energy and fat-soluble vitamins.^{[2][3]} It was widely believed that fatty acids were not essential nutrients because the body could synthesize them from carbohydrates.^{[2][3]} This paradigm began to shift with the groundbreaking work of George and Mildred Burr.

The Seminal Experiments of Burr and Burr

In a series of meticulously conducted experiments in 1929 and 1930, George and Mildred Burr at the University of Minnesota challenged the established nutritional dogma.^{[1][2][4][5][6]} Their research, published in the Journal of Biological Chemistry, demonstrated conclusively that certain fatty acids are essential for health.^{[1][2][4][6]}

Experimental Protocol: Induction of Essential Fatty Acid Deficiency

The Burrs developed a novel experimental model to induce what they termed a "new deficiency disease" in rats by feeding them a diet rigorously stripped of fat.^{[1][2]}

Experimental Animals: The studies were conducted on rats.

Diet Composition: The fat-free diet was meticulously prepared to exclude any traces of lipids. While the exact detailed composition from the original papers is not fully available in the immediate search results, descriptions from secondary sources indicate it consisted of highly purified components:

- **Carbohydrate Source:** Sucrose, which was repurified to remove any potential lipid contaminants.^[1]
- **Protein Source:** Casein, also repurified.^[1]
- **Supplements:** The diet was supplemented with purified salts and all known vitamins at the time to prevent other nutritional deficiencies.^{[1][4]}

Control Group: A control group of rats received the same diet supplemented with a source of fat, such as lard.

Observation Period: The rats were maintained on these diets for several months, during which their health and growth were closely monitored.^{[1][4]}

Key Findings: The "Fat Deficiency Disease"

Rats on the fat-free diet developed a consistent and severe set of symptoms, which the Burrs characterized as a new deficiency disease:[1][4]

- **Dermatological Effects:** Scaly skin, inflamed tails with ridges, reddened and sometimes swollen hind paws, and dandruff in the fur.[1][4]
- **Growth Retardation:** A noticeable stunting of growth compared to the control group.
- **General Health Decline:** Hair loss around the face and throat, appearance of sores, weight loss, and eventual death within three to four months of weight loss.[1][4]
- **Metabolic and Physiological Abnormalities:** Increased transepidermal water loss.[7]

Crucially, the Burrs demonstrated that these symptoms could be reversed by the administration of small amounts of linoleic acid, which they sourced from oils like lard, olive oil, and linseed oil. [1] In contrast, saturated fatty acids such as stearic, palmitic, and lauric acids were ineffective at curing the deficiency.[1] This led to their landmark conclusion that linoleic acid is an essential fatty acid, a term they coined.[1]

Early Methods of Isolation and Characterization

The ability to isolate and characterize fatty acids was fundamental to these discoveries. The techniques available in the early 20th century were laborious and relied on the physical and chemical properties of the molecules.

Isolation of Linoleic Acid

- **Saponification:** The initial step involved the hydrolysis of fats and oils (triglycerides) using an alkali, such as potassium hydroxide, to produce glycerol and a mixture of fatty acid salts (soaps).
- **Acidification:** The soap mixture was then acidified to liberate the free fatty acids.
- **Lead-Salt Precipitation:** A key separation technique of the era was the lead-salt precipitation method. This process exploited the differential solubility of the lead salts of saturated and unsaturated fatty acids in alcohol. The lead salts of saturated fatty acids are less soluble and

would precipitate out, allowing for the separation of the more soluble unsaturated fatty acid lead salts.

- **Low-Temperature Crystallization:** This technique, refined by researchers like T.P. Hilditch, involved dissolving the fatty acid mixture in a solvent like acetone and then cooling it to very low temperatures. Saturated fatty acids, having higher melting points, would crystallize and could be removed by filtration, thereby concentrating the unsaturated fatty acids like linoleic acid in the filtrate.[8]
- **Fractional Distillation:** The methyl esters of fatty acids were prepared and then separated based on their boiling points through fractional distillation under reduced pressure. This method was particularly useful for separating fatty acids of different chain lengths.

Characterization of Linoleic Acid

- **Iodine Value:** This was a critical method for determining the degree of unsaturation of a fatty acid. The iodine value is defined as the grams of iodine absorbed by 100 grams of fat or oil. [9] A higher iodine value indicates a greater number of double bonds.
- **Saponification Value:** This value is the number of milligrams of potassium hydroxide required to saponify one gram of fat.[9] It is inversely proportional to the average molecular weight of the fatty acids in the fat.[9]

Elucidation of Structure and Synthesis

Following the establishment of its essentiality, the precise chemical structure of linoleic acid was determined in 1939 by T. P. Hilditch and his colleagues.[1] This was a significant step in understanding its biological function. A decade later, in 1950, the first successful chemical synthesis of linoleic acid was achieved by R. A. Raphael and F. Sondheimer, further confirming its structure.[1]

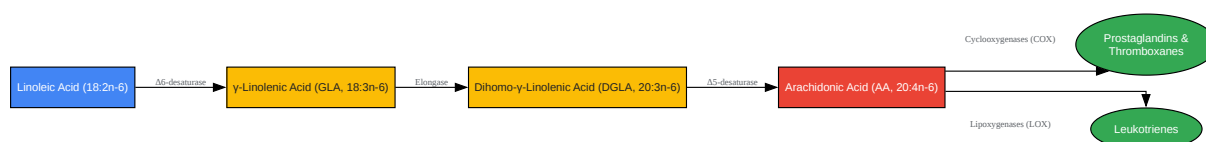
Metabolic Pathways and Biological Significance

Subsequent research focused on understanding why linoleic acid is essential. It was discovered that mammals lack the enzymes necessary to introduce double bonds at the n-6 position of fatty acids, making dietary intake of linoleic acid obligatory.

Conversion to Arachidonic Acid and Eicosanoids

A pivotal discovery was that linoleic acid is the metabolic precursor to arachidonic acid (AA). This conversion involves a series of desaturation and elongation reactions. Arachidonic acid is then a key substrate for the synthesis of a large family of signaling molecules called eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are crucial regulators of inflammation, blood clotting, immune responses, and many other physiological processes.

The simplified metabolic pathway from linoleic acid to key eicosanoids is as follows:



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Metabolic conversion of linoleic acid to eicosanoids.

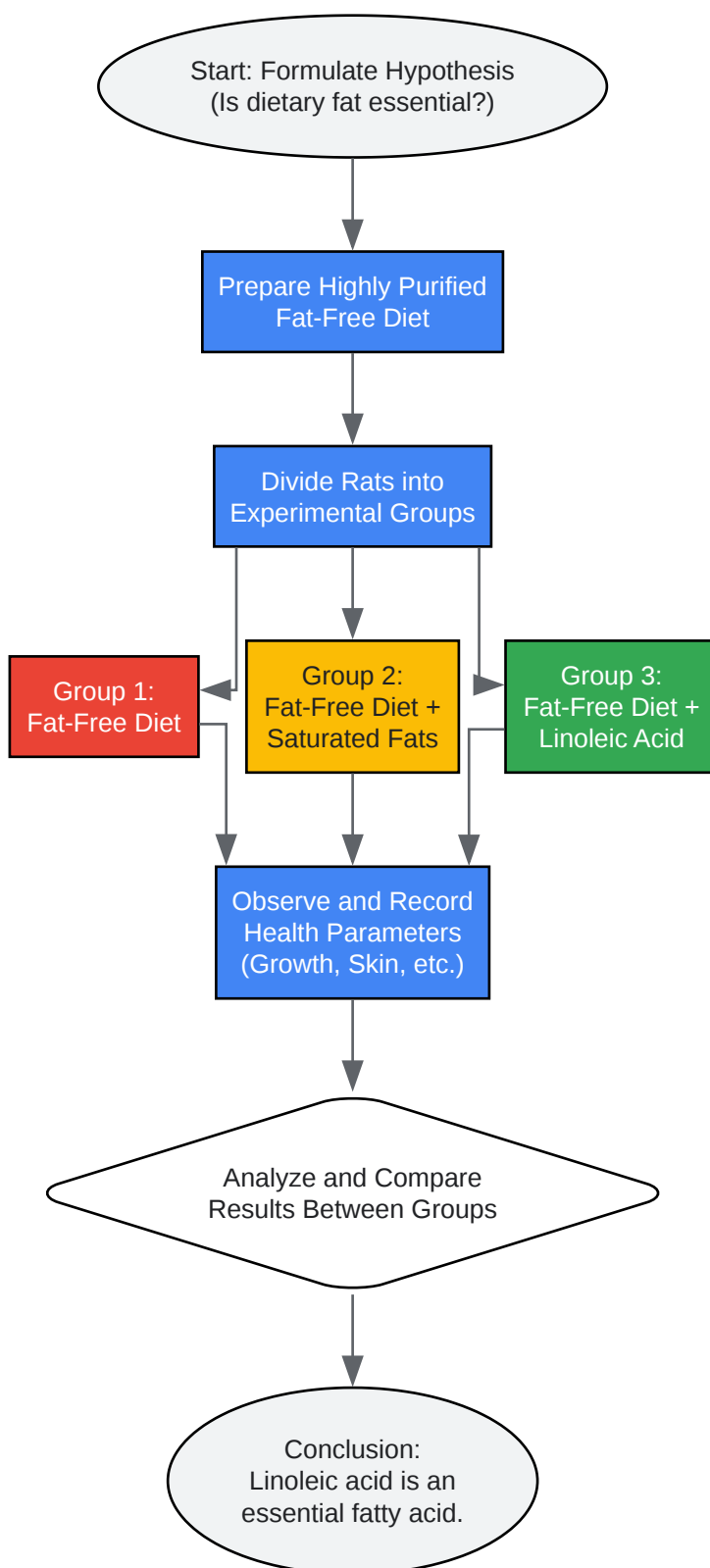
Quantitative Data from Early Studies

While the complete raw data from Burr and Burr's original publications are not readily available in a tabular format in the reviewed sources, the qualitative and semi-quantitative results clearly demonstrated the impact of linoleic acid on rat health. The following table summarizes the key observations.

Parameter	Fat-Free Diet	Fat-Free Diet + Saturated Fats	Fat-Free Diet + Linoleic Acid
Growth Rate	Severely stunted	No improvement	Resumed normal growth
Skin Condition	Scaly, inflamed, dandruff	No improvement	Symptoms resolved
Tail Appearance	Ridged and inflamed	No improvement	Healed
General Health	Weight loss, sores, eventual death	No improvement	Recovery and improved health

Experimental Workflow

The logical flow of the seminal experiments that established the essentiality of linoleic acid can be visualized as follows:



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Workflow of Burr and Burr's experiments.

Conclusion

The discovery of linoleic acid as an essential fatty acid by George and Mildred Burr was a paradigm-shifting event in the field of nutrition and biochemistry. Their rigorous experimental approach overturned the prevailing scientific consensus and laid the foundation for our modern understanding of the critical roles of polyunsaturated fatty acids in health and disease. The historical methods of isolation and characterization, though cumbersome by today's standards, were instrumental in these early discoveries. The subsequent elucidation of the metabolic pathways involving linoleic acid and its conversion to potent signaling molecules like eicosanoids has opened up vast areas of research, with profound implications for drug development and the management of inflammatory and cardiovascular diseases.

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